N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the N4 position and a cyclopentyl substituent at the N6 position. The chlorine atom at the 3-position of the phenyl ring likely enhances electron-withdrawing effects, influencing binding interactions in biological targets.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVQQVONYLNMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitroaniline, cyclopentanone, and phenylhydrazine.
Cyclization: The initial step involves the cyclization of 4-chloro-3-nitroaniline with cyclopentanone to form an intermediate compound.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The resulting amine is then condensed with phenylhydrazine to form the pyrazolo[3,4-d]pyrimidine core.
Substitution: Finally, the compound is subjected to substitution reactions to introduce the desired substituents, including the 3-chlorophenyl and cyclopentyl groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that similar derivatives show significant activity against breast cancer and leukemia cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
1.2 Kinase Inhibition
This compound acts as a selective inhibitor for several protein kinases. It has been shown to inhibit the activity of tropomyosin receptor kinase (Trk) family proteins, which are implicated in cancer progression and neurodegenerative diseases . The specificity for these kinases makes it a promising candidate for targeted therapies.
Pharmacological Applications
2.1 Neurological Disorders
Research has suggested that this compound may also have applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier and modulate neurotrophic signaling pathways positions it as a potential therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .
2.2 Anti-inflammatory Properties
In addition to its anticancer and neurological applications, this compound has demonstrated anti-inflammatory effects in preclinical studies. It inhibits pro-inflammatory cytokines and pathways associated with chronic inflammation, suggesting potential uses in treating autoimmune diseases .
Case Studies
3.1 In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and HL-60 (leukemia) cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Kinase inhibition |
| HL-60 | 7.5 | Induction of apoptosis |
3.2 Animal Models
In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective therapeutic agent .
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets . The compound is known to inhibit protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as growth, differentiation, and apoptosis. By binding to the active site of these kinases, the compound prevents their activity, leading to the disruption of signaling pathways and inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N6
a) Cycloheptyl vs. Cyclopentyl Groups
b) Alkyl Substituents
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 955339-25-0):
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 923193-53-7):
Substituent Variations at N4
a) Chlorophenyl vs. Methoxyphenyl
- N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 1005297-13-1):
b) Chlorophenyl vs. Dimethylphenyl
- PR5-LL-CM01 (CAS: 1005307-86-7): Molecular Formula: C23H27N7 Molecular Weight: 401.51 The 3,4-dimethylphenyl substituent enhances hydrophobic interactions, while the dimethylaminoethyl group at N6 introduces basicity, critical for PRMT5 inhibition and antitumor activity .
Structural and Physicochemical Data Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Steric Effects : Cycloheptyl and cyclopentyl groups at N6 influence target selectivity due to steric hindrance, as seen in kinase inhibitors .
- Electronic Effects : Chlorophenyl groups enhance binding to hydrophobic pockets, whereas methoxyphenyl groups may favor interactions with polar residues .
- Solubility vs. Affinity : Alkyl chains (e.g., diethyl, dipropyl) improve solubility but may reduce affinity compared to cyclic substituents .
Biological Activity
N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H24ClN5, with a molecular weight of approximately 404.9 g/mol. The compound's synthesis typically involves several key steps that can significantly affect yield and purity. Common solvents include dimethylformamide (DMF) and acetic acid under controlled temperatures to enhance reaction efficiency.
The biological activity of this compound is primarily associated with its role as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Research indicates that it may exhibit selectivity towards various kinase families, which enhances its therapeutic potential while minimizing side effects. This selectivity is crucial for developing targeted cancer therapies .
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Key findings include:
- Inhibition of Tumor Cell Lines : The compound has shown significant inhibitory activity against various cancer cell lines. For instance, flow cytometric analysis revealed that it could induce apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Mechanistic Insights : Studies have demonstrated that the compound can stop the cell cycle at the S phase and significantly increase apoptosis markers such as caspase-3 levels in specific cancer cell lines . This suggests that the compound not only inhibits cell proliferation but also actively promotes programmed cell death.
Comparative Efficacy
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives highlights the potency of this compound against different cancer types:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N4-(3-chlorophenyl)-N6-cyclopentyl | A549 (Lung) | 2.24 | |
| Doxorubicin | A549 (Lung) | 9.20 | |
| Compound 12b | HCT-116 (Colon) | 8.21 | |
| Compound 12b | A549 (Lung) | 19.56 |
Case Studies and Experimental Data
Several experimental studies have underscored the compound's potential as a novel anticancer agent:
- Study on Apoptosis Induction : In vitro studies demonstrated that N4-(3-chlorophenyl)-N6-cyclopentyl induced significant apoptosis in A549 cells through activation of caspases and modulation of cell cycle regulators .
- Structure-Activity Relationship (SAR) : Research exploring SAR indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance or diminish biological activity, emphasizing the importance of structural integrity for efficacy against cancer cells .
Q & A
Basic: What are the established synthetic routes for preparing N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach involves reacting a 4,6-dichloropyrimidine precursor with substituted anilines (e.g., 3-chloroaniline) under reflux in polar aprotic solvents (e.g., DMF, EtOH) with a base like DIEA (N,N-diisopropylethylamine) to facilitate amine substitution . Cyclopentylamine is introduced similarly. Post-synthesis, purification via column chromatography or recrystallization (e.g., acetonitrile) is critical. Key validation includes 1H/13C NMR to confirm substitution patterns and HPLC for purity (>95%). Challenges include controlling regioselectivity in multi-step substitutions; optimizing stoichiometry and reaction time minimizes byproducts .
Basic: How is the structural integrity of this compound validated after synthesis?
Methodological Answer:
Structural validation requires a multi-technique approach:
- 1H/13C NMR : Confirms substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm, cyclopentyl CH2 at δ 1.5–2.0 ppm) and absence of unreacted precursors .
- IR Spectroscopy : Verifies amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]+ at m/z 449.1).
- X-ray Crystallography (if available): Resolves ambiguities in regiochemistry or stereochemistry .
Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 3-chlorophenyl and cyclopentyl groups in biological activity?
Methodological Answer:
SAR studies should systematically modify substituents while maintaining the core pyrazolo[3,4-d]pyrimidine scaffold:
- Variation of Aryl Groups : Replace 3-chlorophenyl with electron-withdrawing (e.g., 4-F, 3-CF3) or electron-donating (e.g., 4-OCH3) analogs to assess electronic effects on target binding .
- Cycloalkyl Modifications : Compare cyclopentyl with bulkier (e.g., cyclohexyl) or smaller (e.g., isopropyl) groups to probe steric tolerance in the target binding pocket.
- Assay Design : Use enzyme inhibition assays (e.g., KCa2 channel modulation ) or antifungal susceptibility testing (MIC against Candida spp. ) to quantify activity. Pair with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.
Advanced: How should researchers address contradictory reports of this compound’s activity across different biological targets (e.g., KCa2 channels vs. antifungal targets)?
Methodological Answer:
Contradictions often arise from assay-specific conditions or off-target effects. To resolve:
- Assay Standardization : Replicate studies under identical conditions (e.g., ion concentration for KCa2 assays , fungal strain selection for MIC tests ).
- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions.
- Structural Probes : Synthesize fluorescent or photoaffinity analogs to map binding sites in different targets .
- Meta-Analysis : Compare logP, solubility, and membrane permeability to determine if pharmacokinetic factors explain divergent activities .
Advanced: What strategies improve synthetic yield and purity for multi-step pyrazolo[3,4-d]pyrimidine syntheses?
Methodological Answer:
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during substitutions, reducing side reactions .
- Solvent Optimization : High-polarity solvents (e.g., DMF) enhance SNAr reactivity but may require scavengers (e.g., molecular sieves) to avoid hydrolysis .
- Catalysis : Pd(PPh3)4 or CuI accelerates cross-couplings for aryl-cyclopentyl linkages, reducing reaction time and byproducts .
- Crystallization Screening : Use solvent blends (e.g., EtOH/water) to improve recrystallization efficiency and purity (>99% by HPLC) .
Advanced: What analytical methods are critical for detecting degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions.
- LC-MS/MS : Identifies degradation products (e.g., dechlorinated analogs, hydrolyzed pyrimidine rings) via fragmentation patterns .
- Stability-Indicating HPLC : Develop gradient methods with C18 columns (e.g., 0.1% TFA in water/acetonitrile) to resolve degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
